molecular formula C18H15N3O6S2 B2550463 2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide CAS No. 953949-05-8

2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide

Cat. No.: B2550463
CAS No.: 953949-05-8
M. Wt: 433.45
InChI Key: SKUWQSRWELBILK-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a sulfonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine to form a sulfonamide.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, typically involving the reaction of phenyl compounds with nitric acid in the presence of sulfuric acid.

    Final Coupling: The final step involves coupling the thiazole derivative with the nitrophenyl sulfonamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an anticancer agent, given its structural similarity to other bioactive thiazole derivatives.

    Biological Studies: It can be used in studies involving enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Chemical Biology: It can serve as a probe to study the interactions of thiazole-containing compounds with biological macromolecules.

    Industrial Applications: It can be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonyl group can interact with enzyme active sites, while the thiazole ring can enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)-N-(5-(phenylsulfonyl)thiazol-2-yl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-(3-methoxyphenyl)-N-(5-((4-methylphenyl)sulfonyl)thiazol-2-yl)acetamide: Contains a methyl group instead of a nitro group, which may influence its electronic properties.

Uniqueness

The presence of the nitro group in 2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide makes it unique compared to similar compounds. The nitro group can participate in redox reactions and influence the compound’s electronic properties, potentially enhancing its biological activity.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S2/c1-27-14-4-2-3-12(9-14)10-16(22)20-18-19-11-17(28-18)29(25,26)15-7-5-13(6-8-15)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUWQSRWELBILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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